1-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
1-Methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a 1,2,4-oxadiazole ring at the 3-position. The oxadiazole ring is further functionalized with a 3,4,5-trimethoxyphenyl group, a motif commonly associated with tubulin-binding and anticancer activity (e.g., in combretastatin analogs) . The methyl group at the 1-position of the quinoline ring likely enhances metabolic stability compared to unmethylated analogs .
This compound belongs to a class of molecules designed to exploit the bioisosteric properties of 1,2,4-oxadiazoles, which improve pharmacokinetic profiles by increasing metabolic resistance and membrane permeability . The trimethoxyphenyl group is critical for mimicking the pharmacophore of natural microtubule-targeting agents, such as colchicine and podophyllotoxin derivatives .
Properties
IUPAC Name |
1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-24-11-14(18(25)13-7-5-6-8-15(13)24)21-22-20(23-29-21)12-9-16(26-2)19(28-4)17(10-12)27-3/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIDPIBSJSYCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic derivative that combines a quinoline structure with an oxadiazole moiety. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O6 |
| Molecular Weight | 387.387 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 521 °C at 760 mmHg |
| Flash Point | 268.9 °C |
The biological activity of this compound can be attributed to its structural features:
- The quinoline core is known for various pharmacological properties.
- The oxadiazole ring enhances the compound's biological efficacy through interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds featuring quinoline and oxadiazole structures exhibit notable anticancer properties. For instance:
- In vitro studies showed that derivatives similar to the target compound have significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.12 to 2.78 µM .
- The presence of substituents like the trimethoxyphenyl group has been linked to enhanced activity against cancer cells by promoting apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Research indicates that quinoline derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to the target have been tested against organisms such as Staphylococcus aureus and Escherichia coli, showing promising results .
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor effects of similar oxadiazole derivatives on HepG2 (liver cancer) and SGC-7901 (gastric cancer) cell lines, revealing substantial inhibition of cell growth .
- Structure-Activity Relationship (SAR) : Modifications on the oxadiazole ring were found to significantly influence biological activity. Electron-withdrawing groups at specific positions on the aromatic ring improved potency against cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline moieties. For instance, derivatives of quinoline have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested for its efficacy against breast cancer cells (MCF-7) and leukemia cells (HL-60), demonstrating an IC₅₀ value in the sub-micromolar range, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.39 | Tubulin inhibition |
| Compound B | HL-60 | 0.37 | Apoptosis induction |
| Compound C | MDA-MB-231 | 0.77 | Cell cycle arrest |
Antimicrobial Properties
Compounds similar to 1-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have also been investigated for their antimicrobial properties. Studies indicate that derivatives with oxadiazole rings exhibit significant activity against various bacterial strains and fungi . This antimicrobial action is attributed to their ability to disrupt microbial cell membranes or inhibit specific metabolic pathways.
Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmission and their inhibition can lead to increased levels of neurotransmitters, which may be beneficial in treating neurodegenerative diseases .
Interaction with Cellular Targets
Computational studies have suggested that the compound interacts with tubulin at the colchicine binding site, leading to disruption in microtubule dynamics. This mechanism is crucial for its anticancer effects as it can induce cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
In a study involving the evaluation of various quinoline derivatives, This compound was identified as one of the most potent compounds against MCF-7 cells. The study utilized both in vitro assays and computational modeling to predict its binding affinity to target proteins involved in cancer progression .
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing oxadiazole derivatives for antimicrobial testing against resistant strains of Staphylococcus aureus. The tested compound exhibited significant inhibitory effects comparable to traditional antibiotics .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
*Estimated using ChemDraw.
Q & A
Q. What are the critical steps and optimized conditions for synthesizing 1-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one?
- Methodological Answer : The synthesis typically involves:
- Oxadiazole ring formation : Reacting 3,4,5-trimethoxybenzoyl chloride with hydroxylamine derivatives under reflux in ethanol, followed by cyclization using dehydrating agents like POCl₃ .
- Quinolinone coupling : The oxadiazole intermediate is coupled to the 1-methylquinolin-4(1H)-one core via nucleophilic substitution or palladium-catalyzed cross-coupling. Temperature control (60–80°C) and solvents like DMF or methanol are critical .
- Purification : Recrystallization using methanol/water (3:1 v/v) improves purity .
Optimization Strategies : - Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .
- Catalysts like InCl₃ enhance regioselectivity in heterocyclic coupling steps .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Purity Analysis :
- TLC (Rf comparison) and HPLC (≥95% purity threshold) monitor reaction progress .
- Melting Point Consistency : Sharp melting points (±2°C deviation) indicate purity .
- Structural Confirmation :
- NMR (¹H/¹³C): Key for verifying methoxy groups (δ 3.8–4.0 ppm), quinolinone protons (δ 7.5–8.5 ppm), and oxadiazole linkages .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₀N₃O₅: 406.1399) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?
- Methodological Answer :
- Substituent Modification :
- Vary the 3,4,5-trimethoxyphenyl group (e.g., replace with fluorophenyl or dichlorophenyl) to assess cytotoxicity changes .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the quinolinone core to modulate binding affinity .
- Biological Assays :
- Test against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ profiling. Correlate methoxy group positioning with tubulin inhibition .
- Compare pharmacokinetic properties (e.g., logP, solubility) via HPLC-MS to optimize bioavailability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Controlled Replication :
- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Cross-Validation :
- Use orthogonal methods (e.g., fluorescence polarization + SPR) to confirm target binding .
- Data Triangulation :
- Combine in vitro results with molecular docking (e.g., AutoDock Vina) to validate interactions with β-tubulin or kinase domains .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer :
- Reaction Monitoring :
- Use real-time HPLC to detect intermediates and adjust stoichiometry .
- Byproduct Suppression :
- Add scavengers (e.g., molecular sieves) during cyclization to absorb side products like unreacted acyl chlorides .
- Temperature Gradients :
- Gradual heating (40°C → 80°C) during coupling steps reduces decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
